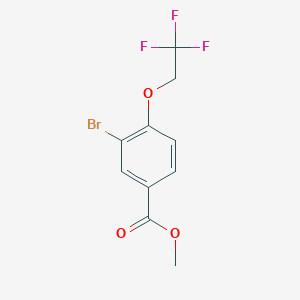

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate

Description

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position and a trifluoroethoxy group at the 4-position of the benzoate backbone. The trifluoroethoxy group (CF₃CH₂O-) introduces strong electron-withdrawing effects, enhancing the compound’s stability against metabolic degradation and influencing its solubility profile. This compound’s structural attributes make it a candidate for pharmaceutical or agrochemical applications, though its exact use remains unspecified in the evidence .

Properties

IUPAC Name |

methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-3-8(7(11)4-6)17-5-10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCZRLUNZHVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176614 | |

| Record name | Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-57-6 | |

| Record name | Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-(2,2,2-trifluoroethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate involves the esterification of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the Suzuki-Miyaura coupling reaction, where 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid is coupled with methyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The trifluoroethoxy group can be oxidized to form more reactive intermediates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs due to its unique structural features.

Material Science: Utilized in the preparation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-Bromo-4-(2,2,2-trifluoroethoxy)benzoate with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Key Findings:

Substituent Effects on Stability and Reactivity: The trifluoroethoxy group in this compound and related compounds (e.g., triflusulfuron methyl ester) imparts resistance to oxidative and hydrolytic degradation compared to methoxy or ethoxy analogs. This is critical for agrochemicals like triflusulfuron, which require environmental persistence .

Structural Diversity and Applications :

- Halogenated Benzoates : Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate () demonstrates how additional halogens (Cl) and substitution patterns influence molecular weight and steric effects, likely affecting receptor binding in drug design .

- Heterocyclic Systems : Lansoprazole derivatives () highlight the importance of fused heterocycles (benzimidazole-pyridine) for targeting proton pumps, a feature absent in simple benzoates. The trifluoroethoxy group here fine-tunes electron density and lipophilicity .

Synthetic and Purity Considerations :

- High-purity synthesis (e.g., 99% purity for compounds in ) is achievable via controlled halogenation and chromatography, suggesting similar protocols could apply to this compound .

Biological Activity

Methyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C10H8BrF3O3

- Molecular Weight : 313.07 g/mol

The presence of the trifluoroethoxy group enhances its lipophilicity, which is crucial for its biological interactions.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoroethoxy moiety increases the compound's ability to penetrate cell membranes and interact with enzymes and proteins. This interaction can modulate enzymatic activity and influence various biochemical pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications in the benzoate structure can lead to varying degrees of inhibition of pro-inflammatory cytokines and mediators. In one case study involving structurally related compounds, a derivative demonstrated a significant reduction in paw edema in rat models by approximately 45.77% . This suggests that this compound may also possess similar anti-inflammatory properties.

Enzyme Interactions

The compound has been utilized in studies examining enzyme interactions. Its ability to influence enzyme activity makes it a valuable tool in biochemical research. Specifically, it has been noted for its role in studying enzyme kinetics and protein binding interactions.

Case Studies and Research Findings

- Study on Inflammation :

-

Enzyme Interaction Studies :

- Research has highlighted the use of this compound as a substrate in enzyme assays. The compound's lipophilicity allows it to interact effectively with hydrophobic regions of enzymes, facilitating studies on enzyme-substrate dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-Iodo-2-(2,2,2-trifluoroethoxy)benzoate | Contains iodine instead of bromine | Different reactivity patterns due to halogen substitution |

| Methyl 4-Bromo-2-(trifluoromethyl)benzoate | Trifluoromethyl group instead of trifluoroethoxy | May exhibit different biological activities |

| Methyl 4-Chloro-3-(trifluoromethyl)benzoic acid | Chlorine instead of bromine | Potentially different pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.